Methyl 4-(propane-1-sulfonamido)benzoate
Overview
Description
“Methyl 4-(propane-1-sulfonamido)benzoate” is a chemical compound with the molecular formula C11H15NO4S . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecule contains a total of 32 atoms: 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . It has 32 bonds in total, including 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-(propane-1-sulfonamido)benzoate” is 257.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
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Sulfonimidates as Alkyl Transfer Reagents :
- Application : Sulfonimidates have been utilized as alkyl transfer reagents to acids, alcohols and phenols .
- Methods : The use of sulfonimidates as alkyl transfer reagents plays on the lability of sulfonimidates under acidic conditions .
- Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
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Decarboxylation or Hydrolysis of Methyl Benzoates :
- Application : This study focuses on the decarboxylation or hydrolysis of methyl benzoates .
- Methods : Methyl 2,4,6-trimethylbenzoate and methyl p-aminobenzoate can be selectively decarboxylated or hydrolyzed by changing the temperature and/or pH of the reaction medium .
- Results : The enhancement of the nucleophilicity of diluted alkaline solution at high temperature is proved by the quantitative hydrolysis of the sterically hindered ester .
properties
IUPAC Name |
methyl 4-(propylsulfonylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-8-17(14,15)12-10-6-4-9(5-7-10)11(13)16-2/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLCFHUBGBENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(propane-1-sulfonamido)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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